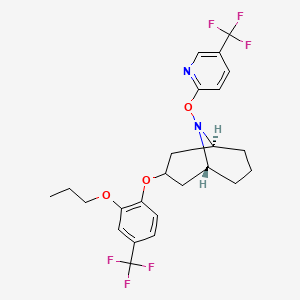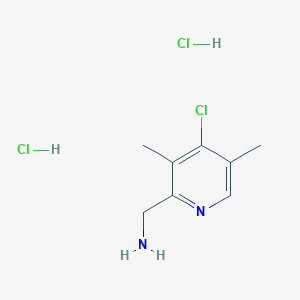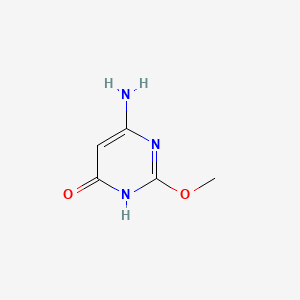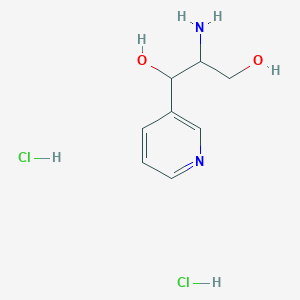
GCN2iB
Overview
Description
GCN2iB is a specific inhibitor of the general control nonderepressible kinase 2 (GCN2), a serine/threonine-protein kinase. GCN2 plays a crucial role in the integrated stress response by sensing amino acid deprivation and regulating protein synthesis through phosphorylation of the eukaryotic translation initiation factor 2 (eIF2). This compound has been studied for its potential therapeutic applications in various diseases, including cancer and metabolic disorders .
Biochemical Analysis
Biochemical Properties
GCN2iB functions as an ATP-competitive inhibitor of general control nonderepressible 2, with a half-maximal inhibitory concentration of 2.4 nanomolar . This compound interacts with the kinase domain of general control nonderepressible 2, preventing its activation and subsequent phosphorylation of the eukaryotic initiation factor 2 alpha. By inhibiting general control nonderepressible 2, this compound disrupts the integrated stress response pathway, which is essential for cellular adaptation to amino acid deprivation and other stress conditions.
Cellular Effects
The inhibition of general control nonderepressible 2 by this compound has significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells, this compound sensitizes these cells to senolytic treatment under conditions of arginine deprivation . This compound induces cell cycle arrest and promotes cellular senescence, making the cancer cells more susceptible to apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrated stress response pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
GCN2iB is synthesized through a multi-step chemical process. The synthesis involves the formation of a core structure, followed by the introduction of various functional groups to achieve the desired chemical properties. The key steps include:
- Formation of the core structure through a condensation reaction.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors, followed by purification using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
GCN2iB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are commonly used in the synthesis of this compound to introduce different functional groups
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and aryl halides
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
Chemistry: GCN2iB is used as a tool compound to study the role of GCN2 in the integrated stress response and amino acid sensing
Biology: This compound is used to investigate the molecular mechanisms of GCN2 signaling and its impact on cellular processes such as protein synthesis and stress response
Medicine: this compound has shown potential therapeutic applications in the treatment of cancer, metabolic disorders, and neurodegenerative diseases. .
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting GCN2 and related pathways
Mechanism of Action
GCN2iB exerts its effects by inhibiting the activity of GCN2. GCN2 is activated in response to amino acid deprivation, leading to the phosphorylation of eIF2. This phosphorylation event reduces global protein synthesis while selectively enhancing the translation of stress-responsive genes such as ATF4. By inhibiting GCN2, this compound prevents the phosphorylation of eIF2, thereby modulating the integrated stress response and affecting cellular processes such as protein synthesis, stress adaptation, and cell survival .
Comparison with Similar Compounds
GCN2iB is unique among GCN2 inhibitors due to its high specificity and potency. Similar compounds include:
TAP20: Another GCN2 inhibitor with similar mechanisms of action but different chemical properties.
Other ATP-competitive inhibitors: Various ATP-competitive inhibitors of GCN2 have been developed, each with unique properties and applications.
This compound stands out due to its ability to activate GCN2 at low concentrations, making it a valuable tool for studying GCN2 signaling and developing therapeutic strategies .
Properties
IUPAC Name |
N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHVXJKGYJYWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)
![7,7'-[(1,4-Butanediyl)bis(oxy)]bis-2(1H)quinolinone](/img/structure/B1384037.png)


![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)




![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)

![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)


